N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
説明
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-16-4-7-18(8-5-16)25-30-27(36-31-25)22-14-32(26-21(24(22)34)13-6-17(2)28-26)15-23(33)29-19-9-11-20(35-3)12-10-19/h4-14H,15H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRFDPQVRGFNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole ring and the substituted phenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Table 1: Comparative Analysis of Key Compounds
生物活性
N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the various biological activities associated with this compound, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique structure that includes a methoxyphenyl group, a naphthyridine moiety, and an oxadiazole ring. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited remarkable anticancer activity with IC50 values ranging from 0.24 µM to 6.82 µM against different cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.67 |
| Compound C | SW1116 | 0.80 |
The mechanisms underlying the anticancer activity of this compound may involve the inhibition of key enzymes and pathways:
- Inhibition of Kinases : Compounds similar to N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide have been reported to inhibit epidermal growth factor receptor (EGFR) and other kinases critical for cancer cell proliferation .
Other Biological Activities
Apart from anticancer properties, oxadiazole derivatives have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some studies indicate that oxadiazole compounds possess antibacterial and antifungal properties. For example, they have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Anticancer Efficacy : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of oxadiazole derivatives against common pathogens, revealing promising results that suggest their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and what challenges arise during its preparation?
- Answer : Synthesis typically involves multi-step organic reactions, including palladium-catalyzed coupling for the 1,2,4-oxadiazole ring formation and subsequent functionalization of the naphthyridine core. Key challenges include optimizing yields for sterically hindered intermediates and minimizing side reactions during cyclization. For example, nitroarene reductive cyclization using formic acid derivatives as CO surrogates (as described in palladium-catalyzed protocols) could be adapted for the oxadiazole moiety . Characterization via -NMR, -NMR, and LC-MS is critical to confirm structural integrity .
Q. How can researchers ensure accurate characterization of this compound’s physical and chemical properties?
- Answer : Use a combination of analytical techniques:
- Chromatography : High-resolution HPLC with Chromolith or Purospher® columns for purity assessment (>95%) .
- Spectroscopy : FTIR for functional group analysis (e.g., carbonyl stretching at ~1700 cm), and NMR to resolve aromatic proton environments .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] peak) .
Q. What solvent systems are optimal for solubility and stability studies?
- Answer : Preliminary solubility testing in DMSO (10 mM stock) is common, but stability varies in aqueous buffers (pH 7.4). Use UV-Vis spectroscopy to monitor degradation under physiological conditions. For polar aprotic solvents like DMF or THF, ensure inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer : Employ biophysical assays such as:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics (K) with purified targets .
- Fluorescence Polarization : For competitive binding studies using labeled ligands.
- Molecular Docking : Use software like AutoDock Vina with crystal structures of homologous proteins (e.g., Pfmrk kinase) to predict binding modes .
Q. How can researchers resolve contradictions in enzymatic inhibition data across different assay conditions?
- Answer : Standardize assay parameters (pH, ionic strength, cofactors) and validate with positive controls (e.g., known inhibitors like Hedgehog Antagonist VIII). For IC variability, perform dose-response curves in triplicate and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental designs are recommended for evaluating metabolic stability and cytochrome P450 interactions?
- Answer : Use hepatic microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor parent compound depletion over time. For CYP inhibition, employ fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) and calculate K values .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Answer : Implement rigorous quality control:
- Purity : Ensure ≥95% via HPLC and eliminate impurities (e.g., residual palladium <10 ppm) .
- Crystallography : Compare X-ray structures of different batches to confirm conformational consistency .
- Bioassay Normalization : Include internal standards in each experiment to adjust for inter-day variability .
Q. What computational tools are suitable for SAR (Structure-Activity Relationship) studies on analogs of this compound?
- Answer : Combine:
- QSAR Modeling : Use Schrödinger’s QikProp for ADME prediction.
- Free Energy Perturbation (FEP) : To simulate substituent effects on binding affinity .
- Cheminformatics Databases : PubChem and NIST WebBook for benchmarking physicochemical properties .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Follow OSHA/GHS guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
